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Compound of Interest
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Compound Name:
methylmethanamine

cat. No.: B1289509

Technical Guide: 1-(1-Isobutylpiperidin-4-YL)-N-
methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a ubiquitous structural motif in medicinal chemistry, valued for its
favorable pharmacokinetic properties and its ability to serve as a scaffold for targeting a wide
array of biological receptors.[1] This technical guide provides a comprehensive overview of the
chemical properties, synthetic methodologies, and potential pharmacological profile of 1-(1-
Isobutylpiperidin-4-YL)-N-methylmethanamine. Due to the limited availability of direct
experimental data for this specific compound, this guide incorporates data from closely related
analogs to provide a predictive and practical resource for researchers.

Chemical and Physical Properties

Precise experimental data for 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine is not
extensively reported in publicly available literature. The following tables summarize its known
identifiers and provide estimated physicochemical properties based on structurally similar
compounds.

Table 1: Compound Identification
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Identifier Value
1-(1-Isobutylpiperidin-4-YL)-N-

IUPAC Name ( yipiPp )
methylmethanamine
N-[(1-Isobutylpiperidin-4-yl)methyl]-N-

Synonyms methylamine, (1-isobutyl-4-piperidyl)methyl-
methyl-amine

CAS Number 887405-46-1

Molecular Formula Ci11H24N2

Molecular Weight 184.33 g/mol

SMILES CC(C)CN1CcCC(CNCe)Cel

Table 2: Estimated Physicochemical Properties of 1-(1-Isobutylpiperidin-4-YL)-N-
methylmethanamine and Related Analogs

Target 4- 1-Boc-4- 1-
Property Compound (Aminomethyl) (aminomethyl) Isobutylpiperid
(Estimated) piperidine piperidine ine
Melting Point N/A 25 °CJ[2] N/A N/A
Boiling Point ~220-240 °C 200 °C[2] 237-238 °C N/A
) 1.013 g/mL at 25
Density ~0.9 g/cm3 ~0.915 g/cm?3[2] oc N/A
Likely soluble in
N Soluble in
Solubility water and polar N/A N/A
] water[3]
organic solvents
10.53 (Predicted)
pKa ~10-11 N/A N/A
(2]
LogP ~2.0-3.0 0.13[2] N/A N/A
Synthesis and Purification
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The synthesis of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine can be achieved
through several established synthetic routes for N-alkylated piperidine derivatives. A common
and effective method is the reductive amination of a suitable piperidone precursor.

G—Boc—4—piperidon9

(Reductive Amination with Isobutylamine)

'

1-Boc-4-(isobutylamino)piperidine

Boc Deprotection (e.g., TFA or HCI)
G—(Isobutylamino)piperidina
(Reductive Amination with Formaldehyde)

Click to download full resolution via product page

Synthetic Workflow

Synthetic pathway for 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine.
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Experimental Protocol: Reductive Amination

Materials:

1-Boc-4-piperidone

¢ |sobutylamine

e Sodium triacetoxyborohydride (NaBH(OAC)3)

e Dichloromethane (DCM), anhydrous

« Trifluoroacetic acid (TFA) or 4M HCI in Dioxane

o Formaldehyde (37% aqueous solution)

e Sodium bicarbonate (saturated aqueous solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
Procedure:

e Step 1: Synthesis of 1-Boc-4-(isobutylamino)piperidine

o To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add isobutylamine (1.2
eq).

o Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
o Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

o Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or
LC-MS.

o Upon completion, quench the reaction by the slow addition of saturated agueous sodium
bicarbonate solution.

o Separate the organic layer, and extract the aqueous layer with DCM.
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o Combine the organic layers, wash with brine, dry over anhydrous MgSOua, filter, and
concentrate under reduced pressure.

o Step 2: Boc Deprotection

[¢]

Dissolve the crude 1-Boc-4-(isobutylamino)piperidine in DCM.
o Add an excess of TFA (e.g., 10 eq) or 4M HCI in dioxane.

o Stir the mixture at room temperature for 1-2 hours.

o Concentrate the reaction mixture under reduced pressure.

o Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous
sodium bicarbonate solution.

o Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous
MgSOa4, and concentrate to yield 4-(isobutylamino)piperidine.

o Step 3: N-methylation

[e]

To a solution of 4-(isobutylamino)piperidine (1.0 eq) in a suitable solvent such as methanol
or DCM, add formaldehyde (37% aqueous solution, 1.2 eq).

[e]

Stir for 1 hour at room temperature.

o

Add sodium triacetoxyborohydride (1.5 eq) and continue stirring for 12-24 hours.

[¢]

Work up the reaction as described in Step 1 to yield the crude product.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel using a
gradient of dichloromethane and methanol, with a small percentage of triethylamine to prevent
streaking.
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Dissolve in minimal DCM

'

Load onto Silica Gel Column

'

Elute with DCM/MeOH/TEA gradient

'

Collect Fractions (monitor by TLC)

(Combine Pure Fractions)

Click to download full resolution via product page
Purification workflow for 1-(1-lsobutylpiperidin-4-YL)-N-methylmethanamine.

Analytical Characterization

Standard analytical techniques should be employed to confirm the identity and purity of the
synthesized compound.

Table 3: Analytical Methodologies
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Technique Purpose Expected Observations
Signals corresponding to the
S isobutyl, piperidine, and N-
Structural elucidation and _
1H NMR ) methyl protons. Integration
purity
should match the expected
proton count.
_ _ Resonances for all unique
13C NMR Structural confirmation

carbon atoms in the molecule.

Mass Spectrometry (MS)

Molecular weight confirmation

A molecular ion peak
corresponding to [M+H]* at
m/z 185.20.[4]

HPLC

Purity assessment

A single major peak indicating

high purity.

Potential Pharmacological Activity and Signaling

Pathways

While no specific pharmacological data exists for 1-(1-Isobutylpiperidin-4-YL)-N-

methylmethanamine, the piperidine scaffold is a well-established pharmacophore that

interacts with various central nervous system (CNS) targets.

Potential Targets: Opioid and Sigma Receptors

Many N-substituted piperidine derivatives exhibit affinity for opioid and sigma receptors.[5][6]

The nature of the N-substituent plays a crucial role in determining receptor affinity and

functional activity (agonist vs. antagonist).[7]

» Opioid Receptors: The N-isobutyl group may confer some affinity for mu (u) and kappa (k)

opioid receptors. Structure-activity relationships of related compounds suggest that N-alkyl

substituents can modulate potency and efficacy.[8]

¢ Sigma Receptors: The piperidine core is a common feature in ligands for sigma-1 (o1) and

sigma-2 (02) receptors.[6] These receptors are implicated in a variety of cellular functions

and are targets for the development of drugs for neurological disorders and cancer.
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Postulated Signaling Pathway: G-Protein Coupled
Receptor (GPCR) Modulation

Should 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine act as an agonist at a GPCR
such as the p-opioid receptor, it would likely initiate the following signaling cascade:

)

Binding

(GPCR (e.g., u-Opioid Receptor))

Inhibition Modulation

(Adenylyl Cyclase

Conversion Gon Channel (e.g., K+))
Regulation

Regulation

(Downstream Cellular Effects)

Click to download full resolution via product page

¢

Potential GPCR signaling pathway for a piperidine agonist.
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Conclusion

1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine is a piperidine derivative with potential
for biological activity, likely mediated through interactions with CNS receptors. While direct
experimental data is sparse, this guide provides a framework for its synthesis, purification, and
characterization, as well as a basis for investigating its pharmacological properties. Further
research is warranted to fully elucidate the chemical and biological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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